
Antimicrobial agent-28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimicrobial agent-28 is a synthetic compound designed to inhibit the growth of or kill microorganisms. It is part of a broader class of antimicrobial agents that are crucial in combating infections caused by bacteria, fungi, and other pathogens. The development of this compound is particularly significant in the context of rising antimicrobial resistance, which poses a serious threat to global health.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-28 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a condensation reaction between an aldehyde and an amine. This is followed by various functional group modifications to enhance the antimicrobial properties of the compound. Common reagents used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for efficiency and yield. This involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process is monitored using advanced analytical techniques like high-performance liquid chromatography to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Antimicrobial agent-28 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its antimicrobial activity.
Reduction: Used to convert certain functional groups into more reactive forms.
Substitution: Commonly involves the replacement of a hydrogen atom with a more reactive group to improve efficacy.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions are typically derivatives of the original compound with enhanced antimicrobial properties. These derivatives are then tested for their efficacy against various pathogens.
Scientific Research Applications
Antimicrobial agent-28 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antimicrobial action and resistance.
Biology: Employed in microbiological assays to evaluate its effectiveness against different strains of bacteria and fungi.
Medicine: Investigated for its potential use in treating infections, particularly those caused by antibiotic-resistant bacteria.
Industry: Incorporated into coatings and materials to provide antimicrobial properties, useful in healthcare settings and food packaging.
Mechanism of Action
The mechanism of action of antimicrobial agent-28 involves multiple pathways:
Cell Wall Synthesis Inhibition: The compound interferes with the synthesis of the bacterial cell wall, leading to cell lysis and death.
Protein Synthesis Inhibition: It binds to bacterial ribosomes, preventing the synthesis of essential proteins.
DNA Replication Inhibition: The compound can also interfere with DNA replication, inhibiting bacterial growth and proliferation.
Comparison with Similar Compounds
Antimicrobial agent-27: Similar in structure but less effective against certain resistant strains.
Antimicrobial agent-29: More effective in acidic environments but has a narrower spectrum of activity.
Triclosan: A widely used antimicrobial agent with a different mechanism of action, primarily targeting fatty acid synthesis.
Uniqueness: Antimicrobial agent-28 stands out due to its broad-spectrum activity and effectiveness against a wide range of pathogens, including antibiotic-resistant strains. Its multi-faceted mechanism of action makes it a versatile and potent antimicrobial agent.
Properties
Molecular Formula |
C78H112N20O20S3 |
|---|---|
Molecular Weight |
1746.0 g/mol |
IUPAC Name |
3-[(1R,7S,10S,13S,16S,22R,38R,41S,44S,50S,53S)-53-(4-aminobutyl)-22-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-38-[[(2S)-2-aminopropanoyl]amino]-44-benzyl-41-(hydroxymethyl)-10-(1H-indol-3-ylmethyl)-2,8,11,14,17,20,27,33,39,42,45,51,54,60-tetradecaoxo-13-propan-2-yl-24,36,57-trithia-3,9,12,15,18,21,28,30,32,40,43,46,52,55-tetradecazapentacyclo[28.25.5.128,32.03,7.046,50]henhexacontan-16-yl]propanoic acid |
InChI |
InChI=1S/C78H112N20O20S3/c1-43(2)65-76(116)87-51(21-22-64(104)105)68(108)83-35-60(100)85-55(72(112)84-45(4)66(81)106)37-119-29-23-61(101)94-40-95-42-96(41-94)63(103)25-31-121-39-57(78(118)98-28-13-20-59(98)75(115)88-52(70(110)93-65)33-47-34-82-49-17-9-8-16-48(47)49)92-69(109)50(18-10-11-26-79)86-74(114)58-19-12-27-97(58)77(117)53(32-46-14-6-5-7-15-46)89-71(111)54(36-99)90-73(113)56(91-67(107)44(3)80)38-120-30-24-62(95)102/h5-9,14-17,34,43-45,50-59,65,82,99H,10-13,18-33,35-42,79-80H2,1-4H3,(H2,81,106)(H,83,108)(H,84,112)(H,85,100)(H,86,114)(H,87,116)(H,88,115)(H,89,111)(H,90,113)(H,91,107)(H,92,109)(H,93,110)(H,104,105)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |
InChI Key |
DKGCTNHVCDJOEG-FUECHIHXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CSCCC(=O)N2CN3CN(C2)C(=O)CCSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@H](CSCCC3=O)NC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)[C@@H](NC1=O)CO)CC6=CC=CC=C6)CCCCN)CC7=CNC8=CC=CC=C87)C(C)C)CCC(=O)O)C(=O)N[C@@H](C)C(=O)N)N |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSCCC(=O)N2CN3CN(C2)C(=O)CCSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSCCC3=O)C(=O)N5CCCC5C(=O)NC(C(=O)N1)CC6=CNC7=CC=CC=C76)CCCCN)CC8=CC=CC=C8)CO)NC(=O)C(C)N)C(=O)NC(C)C(=O)N)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


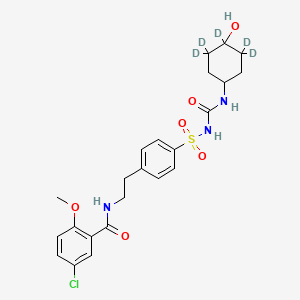
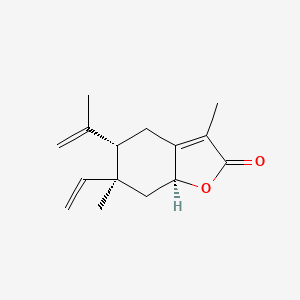
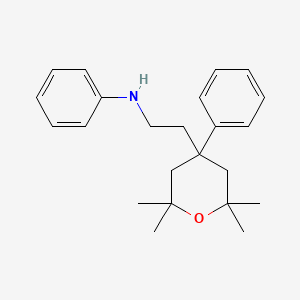
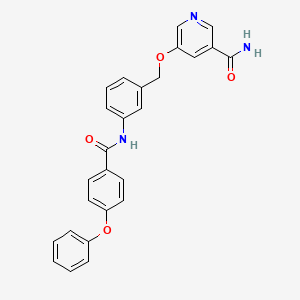
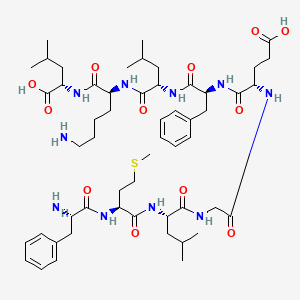
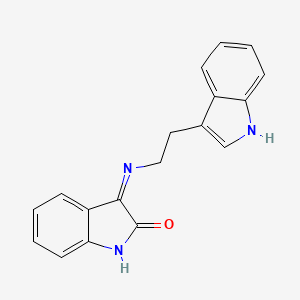
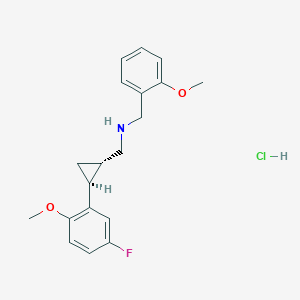
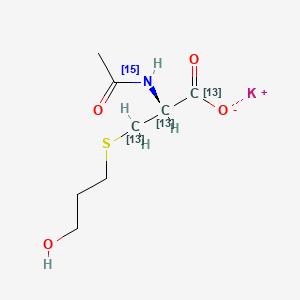
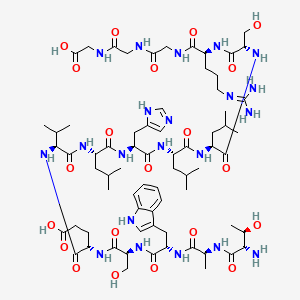
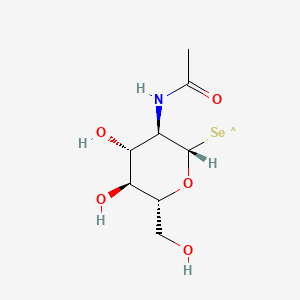
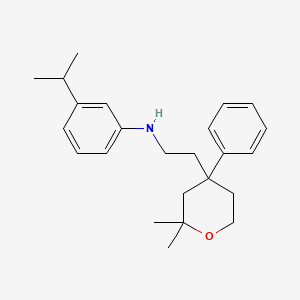
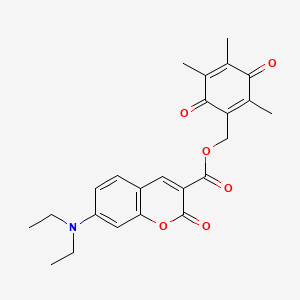

![[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12376849.png)
